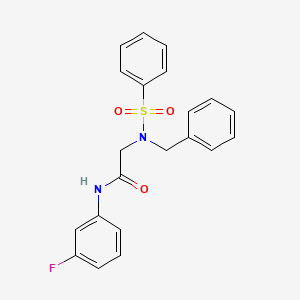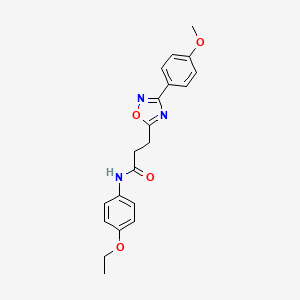
2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide, also known as BFA, is a chemical compound that has been used in scientific research for its potential therapeutic properties. The synthesis of BFA involves several steps, including the reaction of aniline with benzyl chloride, followed by the addition of sodium sulfite and acetic anhydride.
Mécanisme D'action
The mechanism of action of 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been shown to increase the production of acetylcholine, a neurotransmitter that is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide in lab experiments is its potential therapeutic properties. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. However, one limitation of using 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide in lab experiments is its potential toxicity. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been shown to be toxic to certain cell types, and further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide. One area of research is the development of 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide-based therapies for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research is the development of 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide-based therapies for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide in humans, and to identify any potential side effects or drug interactions.
Méthodes De Synthèse
The synthesis of 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide involves several steps, including the reaction of aniline with benzyl chloride, followed by the addition of sodium sulfite and acetic anhydride. The resulting product is then treated with 3-fluoroacetophenone to form 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide.
Applications De Recherche Scientifique
2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been used in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c22-18-10-7-11-19(14-18)23-21(25)16-24(15-17-8-3-1-4-9-17)28(26,27)20-12-5-2-6-13-20/h1-14H,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJXHIPMDUAVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)








![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)

